
2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” is a chemical compound with the empirical formula C10H9ClN4O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” can be represented by the SMILES stringO=C(O)CN1C(COC2=CC=C(Cl)C=C2)=NN=N1 . Physical And Chemical Properties Analysis
“2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” is a solid substance . Its molecular weight is 268.66 .Aplicaciones Científicas De Investigación
Herbicide in Crop Protection
MCPA-Na is a phenoxy carboxylic acid selective hormone herbicide widely used in crop fields. However, its drift during application can be highly damaging to cotton (Gossypium hirsutum) and other crops. Researchers have studied the effects of different MCPA-Na concentrations on cotton plants at various growth stages. They found that MCPA-Na exposure:
- Had less impact on flowering and boll stages. Application of plant growth regulators (such as 24-epibrassinolide, gibberellin, phthalanilic acid, and seaweed fertilizer) mitigated MCPA-Na toxicity and improved cotton yield .
Adsorbent for Water Treatment
An amino-functionalized zirconium-based metal-organic framework (MOF) called UiO-66-NH₂ has been explored as an adsorbent for fast removal of MCPA from aqueous solutions. Researchers investigated kinetics, adsorption isotherms, thermodynamics, and adsorbent regeneration. UiO-66-NH₂ showed promising results in efficiently adsorbing MCPA, making it a potential candidate for water treatment applications .
Controlled Release Agrochemicals
Degradation products of MCPA have been found useful as fertilizers. Controlled-release formulations based on MCPA derivatives could enhance nutrient availability and improve crop yield. Further research in this area could lead to innovative agrochemical formulations .
Mecanismo De Acción
Target of Action
The primary target of 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid is similar to that of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide . MCPA acts as an auxin, a type of plant growth hormone .
Mode of Action
The compound interacts with its targets by mimicking the action of auxin, disrupting normal plant growth processes . This leads to uncontrolled, abnormal growth, eventually causing the death of susceptible plants .
Biochemical Pathways
It’s known that auxins like mcpa can affect a wide range of processes in plants, including cell elongation, differentiation, and division .
Pharmacokinetics
Mcpa is known to be readily absorbed by plants and transported throughout the plant tissues . It’s reasonable to assume that 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid may have similar properties.
Result of Action
The molecular and cellular effects of 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid likely involve disruption of normal cell growth and division processes, leading to abnormal growth and eventual plant death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid. For instance, MCPA’s toxicity to non-target aquatic plants can be mitigated by certain plant growth regulators . This suggests that the presence of other chemicals in the environment can influence the action of 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid.
Propiedades
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]tetrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O3/c11-7-1-3-8(4-2-7)18-6-9-12-13-14-15(9)5-10(16)17/h1-4H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMUAFWUGNXYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=NN2CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

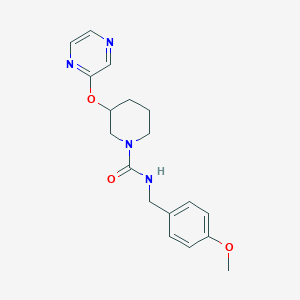
![6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2803237.png)
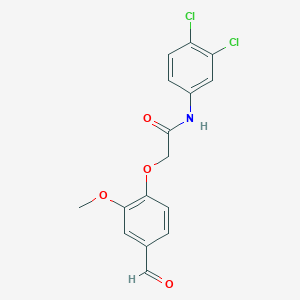
![Methyl 2-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]furan-3-carboxylate](/img/structure/B2803240.png)
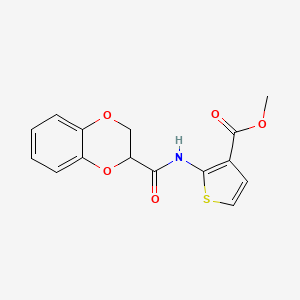
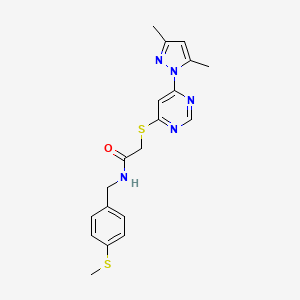
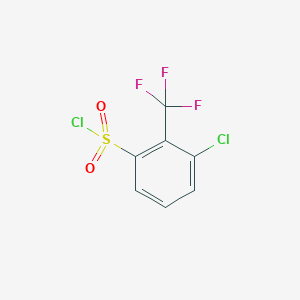
![5-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-4-propan-2-ylthiadiazole](/img/structure/B2803246.png)
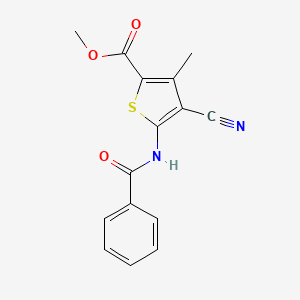
![2-Ethoxy-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2803250.png)

![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2803253.png)
![(E)-ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2803254.png)
